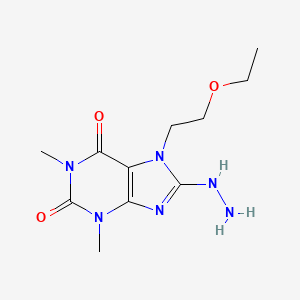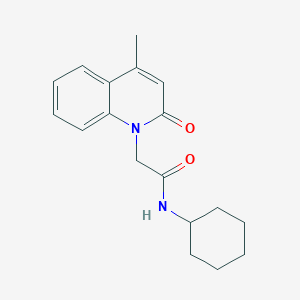
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide, also known as CX614, is a compound that has been extensively studied for its potential applications in neuroscience research. It is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. In
科学研究应用
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has also been used to study the effects of AMPA receptor modulation on various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
作用机制
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This leads to an increase in the amplitude and duration of the postsynaptic current, which is thought to underlie the enhancement of LTP and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to enhance LTP and memory formation in various animal models. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and synaptic plasticity.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in lab experiments is that it is a selective modulator of AMPA receptors, which allows researchers to study the specific effects of AMPA receptor modulation on synaptic plasticity and memory formation. However, one limitation of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide is that it has a short half-life in vivo, which requires frequent dosing and can lead to variability in the results.
未来方向
There are several future directions for research on N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide. One direction is to explore the potential therapeutic applications of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in neurological disorders, such as epilepsy, stroke, and traumatic brain injury. Another direction is to develop more potent and selective allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide on synaptic plasticity and memory formation.
合成方法
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system, followed by the addition of a cyclohexyl group and an acetamide moiety. The final product is obtained after purification and characterization using various analytical techniques.
属性
IUPAC Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-11-18(22)20(16-10-6-5-9-15(13)16)12-17(21)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVECIGMZYOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)
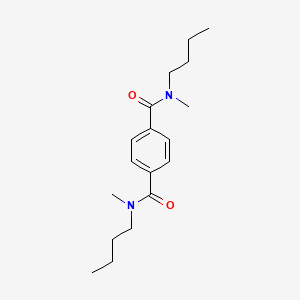
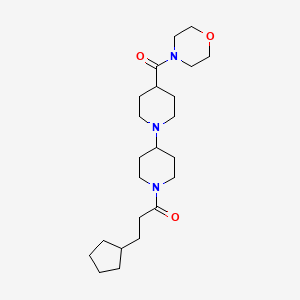
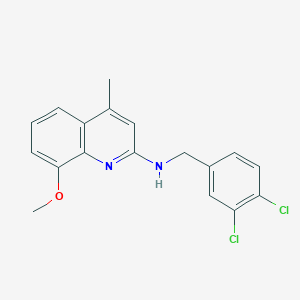
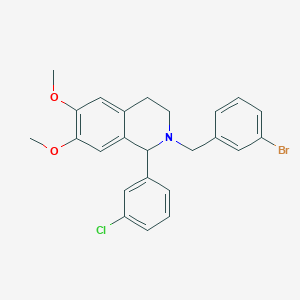
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
